molecular formula C9H8F3NO3 B1401380 4-Methoxy-3-(trifluoromethoxy)benzamide CAS No. 1261646-41-6

4-Methoxy-3-(trifluoromethoxy)benzamide

Cat. No. B1401380
M. Wt: 235.16 g/mol
InChI Key: KPKXSMLYKGJWAH-UHFFFAOYSA-N
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Description

4-Methoxy-3-(trifluoromethoxy)benzamide is a chemical compound with the molecular formula C9H8F3NO3 . It has a molecular weight of 235.16 g/mol .


Molecular Structure Analysis

The InChI code for 4-Methoxy-3-(trifluoromethoxy)benzamide is 1S/C9H8F3NO3/c1-15-6-3-2-5(8(13)14)4-7(6)16-9(10,11)12/h2-4H,1H3,(H2,13,14) . The compound has a complex structure with multiple functional groups, including a methoxy group, a trifluoromethoxy group, and an amide group .


Physical And Chemical Properties Analysis

4-Methoxy-3-(trifluoromethoxy)benzamide has a molecular weight of 235.16 g/mol . It has a topological polar surface area of 61.6 Ų . The compound has a rotatable bond count of 3 . The compound is solid at ambient temperature .

Scientific Research Applications

  • Antioxidant and Antibacterial Activities

    • Field : Biochemistry
    • Application : Benzamides, including 4-Methoxy-3-(trifluoromethoxy)benzamide, have been studied for their antioxidant and antibacterial activities .
    • Method : The in vitro antioxidant activity of the compounds was determined by total antioxidant, free radical scavenging, and metal chelating activity . The compounds were also tested for their in vitro growth inhibitory activity against different bacteria .
    • Results : Some synthesized compounds showed more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards . One of the benzamide compounds has been shown to exhibit effective metal chelate activity . The new compounds were determined in vitro antibacterial activity against three gram-positive bacteria and three gram-negative bacteria .
  • Industrial Applications

    • Field : Industrial Chemistry
    • Application : Amide compounds, including benzamides, are used in various industrial sectors such as plastic, rubber industry, paper industry, and agriculture .
    • Method : The specific methods of application in these industries are not detailed in the source .
    • Results : The outcomes of these applications are not specified in the source .

Safety And Hazards

The safety data sheet indicates that 4-Methoxy-3-(trifluoromethoxy)benzamide may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

4-methoxy-3-(trifluoromethoxy)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F3NO3/c1-15-6-3-2-5(8(13)14)4-7(6)16-9(10,11)12/h2-4H,1H3,(H2,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPKXSMLYKGJWAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)N)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methoxy-3-(trifluoromethoxy)benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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